molecular formula C15H13NO4 B15202477 4-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid

4-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B15202477
M. Wt: 271.27 g/mol
InChI Key: AIUILJWQFJCGSZ-UHFFFAOYSA-N
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Description

4-Amino-3’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the use of microwave-assisted synthesis, which has been shown to be effective in producing similar compounds . This method typically involves the use of specific reagents and solvents under controlled temperature and pressure conditions to facilitate the desired chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles to those used in laboratory-scale synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the properties of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

4-Amino-3’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid include:

Uniqueness

What sets 4-Amino-3’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid apart from these similar compounds is its unique biphenyl structure, which provides distinct chemical properties and potential applications. The presence of both amino and carboxylic acid functional groups also contributes to its versatility in various chemical reactions and research applications.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-amino-5-(3-methoxycarbonylphenyl)benzoic acid

InChI

InChI=1S/C15H13NO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,16H2,1H3,(H,17,18)

InChI Key

AIUILJWQFJCGSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

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